1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole
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Overview
Description
1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl chloride moiety, an azetidine ring, and a benzodiazole structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole typically involves multiple steps:
Formation of 5-chloro-2-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with thionyl chloride under reflux conditions.
Azetidine Ring Formation: The azetidine ring is formed by reacting the sulfonyl chloride intermediate with an appropriate azetidine precursor under basic conditions.
Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction using diazomethane and a suitable catalyst.
Benzodiazole Formation: The final step involves the cyclization of the intermediate to form the benzodiazole ring, typically using a condensation reaction with o-phenylenediamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale synthesis may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzimidazole
- 1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-imidazole
Uniqueness
1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and reactivity patterns compared to its analogs .
Properties
IUPAC Name |
1-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-27-18-9-8-14(21)10-19(18)28(25,26)23-11-15(12-23)24-17-5-3-2-4-16(17)22-20(24)13-6-7-13/h2-5,8-10,13,15H,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZSUWAYFPVICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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